2-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxybenzyl}amino)-1-phenylethanol
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Overview
Description
2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-1-PHENYLETHANOL is a complex organic compound that features a chloropyridinyl group, a methoxyphenyl group, and a phenylethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-1-PHENYLETHANOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This could include using more stable and readily available boron reagents, as well as optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-1-PHENYLETHANOL can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-1-PHENYLETHANOL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-1-PHENYLETHANOL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloropyridinyl and methoxyphenyl derivatives, such as:
2-Chloropyridine-3-boronic acid: This compound shares the chloropyridinyl group and is used in similar synthetic applications.
(2-Chloro-3-pyridyl)boronic acid: Another related compound with similar reactivity and applications.
Uniqueness
What sets 2-[({4-[(6-CHLOROPYRIDIN-3-YL)METHOXY]-3-METHOXYPHENYL}METHYL)AMINO]-1-PHENYLETHANOL apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C22H23ClN2O3 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
2-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C22H23ClN2O3/c1-27-21-11-16(12-24-14-19(26)18-5-3-2-4-6-18)7-9-20(21)28-15-17-8-10-22(23)25-13-17/h2-11,13,19,24,26H,12,14-15H2,1H3 |
InChI Key |
AHXZIWLPQAPOAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OCC3=CN=C(C=C3)Cl |
Origin of Product |
United States |
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